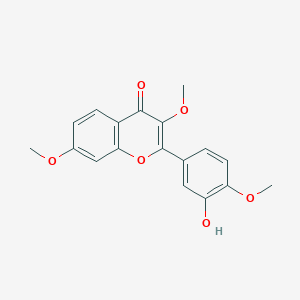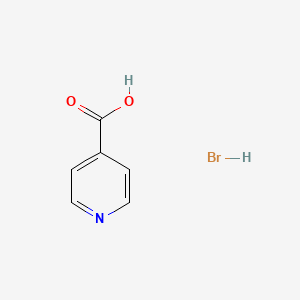
Pyridine-4-carboxylic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-4-carboxylic acid;hydrobromide is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) . This compound is a derivative of pyridine, where a carboxylic acid group is attached to the fourth carbon of the pyridine ring, and it is combined with hydrobromide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-4-carboxylic acid;hydrobromide can be achieved through various methods. One common method involves the bromination of 4-acetyl pyridine using N-bromosuccinimide (NBS) as a brominating reagent . The reaction is typically carried out in a solvent such as ester, and the product is obtained through subsequent reaction steps.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Pyridine-4-carboxylic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Scientific Research Applications
Pyridine-4-carboxylic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of pyridine-4-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyridine-4-carboxylic acid;hydrobromide can be compared with other similar compounds such as:
Pyridine: The parent compound with a basic nitrogen atom in the ring.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Uniqueness
This compound is unique due to the presence of both a carboxylic acid group and a hydrobromide moiety, which imparts distinct chemical and physical properties compared to other pyridine derivatives.
Properties
CAS No. |
105802-34-4 |
|---|---|
Molecular Formula |
C6H6BrNO2 |
Molecular Weight |
204.02 g/mol |
IUPAC Name |
pyridine-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H5NO2.BrH/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);1H |
InChI Key |
PSUBTDWBEZCPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


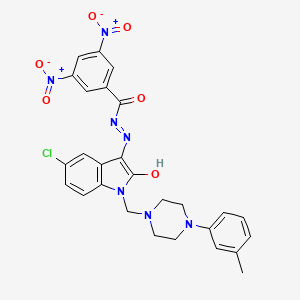
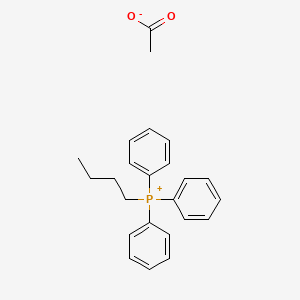
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)

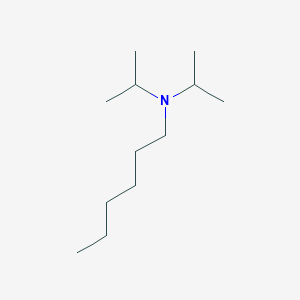
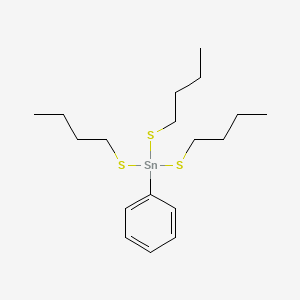

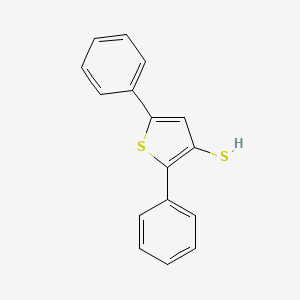
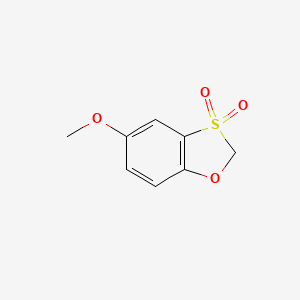
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
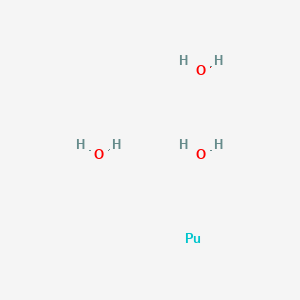
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
